![molecular formula C20H19ClN2O3S2 B2704856 3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide CAS No. 895477-18-6](/img/structure/B2704856.png)
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide
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Description
3-((4-chlorophenyl)thio)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)propanamide, also known as CCT251545, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-based inhibitors and has been found to exhibit promising results in various studies.
Scientific Research Applications
Herbicidal Activity
Thiazole derivatives have been synthesized and evaluated for their herbicidal activities. The crystal structure and herbicidal activity of specific thiazole compounds were investigated, indicating effectiveness in herbicidal applications (Liu et al., 2008).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel thiazole derivatives to explore their antimicrobial and antifungal activities. Compounds exhibiting significant antibacterial and anticandidal effects against various pathogens were identified, underscoring the potential of thiazole compounds in developing new antimicrobial agents (Dawbaa et al., 2021).
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer properties. Specific compounds demonstrated cytotoxic activity against various cancer cell lines, highlighting the potential of these molecules in anticancer research and therapy development (Mohamed et al., 2016).
Corrosion Inhibition
The corrosion inhibition performance of thiazole derivatives on metal surfaces was assessed through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the potential application of thiazole compounds as corrosion inhibitors, contributing to materials science and engineering (Kaya et al., 2016).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-14-5-8-16(18(11-14)26-2)17-12-28-20(22-17)23-19(24)9-10-27-15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIMRHMHSLIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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